molecular formula C13H12F3N3O2S B2690218 N-((5-(ethylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 941985-48-4

N-((5-(ethylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2690218
CAS No.: 941985-48-4
M. Wt: 331.31
InChI Key: QCXXMKGMYQKRTQ-UHFFFAOYSA-N
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Description

N-((5-(Ethylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide (CAS 941948-74-9) is a high-purity chemical compound offered for research and development purposes. This molecule features a 1,3,4-oxadiazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and presence in several clinical drugs . The 1,3,4-oxadiazole core is a key pharmacophore investigated for its potential to inhibit crucial enzymes, with research indicating similar derivatives act as potent inhibitors for targets like acetylcholinesterase (AChE) and carbonic anhydrase (CA) . These enzymes are important therapeutic targets for conditions such as neurodegenerative diseases and cancer . The compound's structure incorporates a trifluoromethylbenzamide moiety, which can enhance metabolic stability and binding affinity to biological targets, and an ethylthio side chain, contributing to its overall physicochemical properties . With a molecular formula of C14H14F3N3O2S and a molecular weight of 345.34 g/mol, it is a valuable building block for drug discovery. Researchers utilize this compound in various applications, including synthetic chemistry for creating novel derivatives, in vitro bio-screening assays to explore multi-target inhibitory profiles, and mechanistic studies to understand the role of the 1,3,4-oxadiazole ring in biomolecular interactions . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2S/c1-2-22-12-19-18-10(21-12)7-17-11(20)8-4-3-5-9(6-8)13(14,15)16/h3-6H,2,7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXXMKGMYQKRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(O1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(ethylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group. The process may include the following steps:

Industrial Production Methods

Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-((5-(ethylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule .

Scientific Research Applications

Anti-inflammatory Activity

One of the prominent applications of this compound is its potential as an anti-inflammatory agent. Research indicates that oxadiazole derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. In comparative studies, compounds similar to N-((5-(ethylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide have shown promising IC50 values, indicating significant inhibitory potency against COX-II .

Anticancer Potential

The compound's structure suggests potential anticancer properties. The ability of oxadiazole derivatives to interfere with cancer cell signaling pathways has been documented in several studies. For instance, compounds containing the oxadiazole ring have demonstrated cytotoxic effects against various cancer cell lines .

Case Study 1: COX-II Inhibition

A study focused on the design and synthesis of novel oxadiazole derivatives reported that compounds structurally related to this compound exhibited significant COX-II inhibitory activity with IC50 values lower than standard drugs like Celecoxib . This highlights the potential for developing new anti-inflammatory therapies based on this compound.

Case Study 2: Radiosynthesis for Imaging

Another innovative application is in the field of radiochemistry. A novel method for incorporating fluorine isotopes into similar compounds has been explored for use as positron emission tomography (PET) tracers. This approach enhances the imaging capabilities for studying biological processes in vivo, particularly in cancer research .

Mechanism of Action

The mechanism of action of N-((5-(ethylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, often leading to inhibition or modulation of their activity. The oxadiazole ring can interact with nucleophilic sites in biological molecules, further contributing to its bioactivity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Oxadiazole Core

The 1,3,4-oxadiazole scaffold is a common pharmacophore in medicinal chemistry. Key structural variations among analogs include substituents at the 2- and 5-positions of the oxadiazole ring and modifications to the benzamide group:

Compound Name (ID) 5-Position Substituent 2-Position Substituent Key Functional Groups
Target Compound Ethylthio (C2H5S) 3-(Trifluoromethyl)benzamide CF3, ethylthio
Compound 19 2,3-Dihydrobenzo[b][1,4]dioxin 3-(Trifluoromethyl)benzamide CF3, dioxane ring
Compound 6a Ethylthio (C2H5S) Phenylsulfonyl benzamide Sulfonyl, benzamide
LMM5 (4-Methoxyphenyl)methyl 4-[Benzyl(methyl)sulfamoyl]benzamide Sulfamoyl, methoxy
Compound 7c (2-Amino-1,3-thiazol-4-yl)methyl Sulfanylpropanamide Thiazole, sulfanyl

Key Observations :

  • The ethylthio group in the target compound and compound 6a may enhance solubility compared to bulkier substituents like the dioxane ring in compound 19 .
Enzyme Inhibition
  • Compound 6a (C17H15N3O4S2) demonstrated inhibitory activity against human carbonic anhydrase II (hCA II), with molecular docking revealing interactions via its ethylthio-oxadiazole and sulfonyl groups . This suggests that the target compound’s ethylthio moiety may similarly contribute to enzyme binding.
  • LMM5 and LMM11 exhibited antifungal activity against Candida albicans by inhibiting thioredoxin reductase, highlighting the oxadiazole scaffold’s role in targeting redox enzymes .
Antimicrobial Potential
  • Compounds with aminothiazole-sulfanylpropanamide groups (e.g., 7c-f ) showed moderate antibacterial activity, suggesting that the sulfanyl linkage in the target compound could be optimized for similar effects.

Physicochemical Properties

Property Target Compound (Inferred) Compound 19 Compound 6a Compound 7c
Molecular Weight ~375 g/mol 414.49 g/mol 415.45 g/mol 375 g/mol
Melting Point Not reported Not reported Not reported 134–178°C
Solubility Moderate (ethylthio) Low (dioxane) Moderate (sulfonyl) Low (thiazole)
LogP (Predicted) ~3.5 (CF3, ethylthio) ~3.8 ~2.9 ~2.5

Key Observations :

  • Ethylthio and sulfonyl groups (as in compound 6a) may balance lipophilicity and solubility better than bulky aromatic substituents .

Spectroscopic and Analytical Data

  • IR Spectroscopy : All benzamide derivatives show C=O stretches near 1600–1700 cm⁻¹. The trifluoromethyl group in the target compound may cause distinct electronic effects in NMR, such as deshielding of adjacent protons .
  • NMR : The 3-(trifluoromethyl)benzamide group would exhibit aromatic protons near δ 7.5–8.0 ppm, similar to compound 19 .
  • Mass Spectrometry : A molecular ion peak at m/z ~375 (M+) is expected for the target compound, comparable to compound 7c .

Biological Activity

N-((5-(ethylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound that incorporates a trifluoromethyl group, an oxadiazole ring, and a benzamide moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections provide an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈F₃N₃O₂S
  • Molecular Weight : 395.48 g/mol
  • CAS Number : 1448065-73-3

The biological activity of this compound is attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, which may lead to inhibition or modulation of their activity. The oxadiazole ring can interact with nucleophilic sites in biological molecules, contributing further to its bioactivity .

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer-related enzymes such as:

  • Telomerase
  • Histone deacetylases (HDAC)
  • Thymidylate synthase

Studies demonstrate that structural modifications of the oxadiazole derivatives can enhance their cytotoxicity against malignant cells. For instance, hybridization with other anticancer pharmacophores has yielded compounds with diverse mechanisms of action against different cancer cell lines .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains.

Anti-inflammatory and Other Activities

Additionally, this compound exhibits anti-inflammatory properties and may act as an inhibitor of various inflammatory pathways. The presence of the ethylthio group contributes to its bioactivity by enhancing solubility and bioavailability .

Research Findings and Case Studies

Study Findings
Rajak et al. (2023)Highlighted the anticancer potential of 1,3,4-oxadiazole derivatives through targeted inhibition of specific enzymes involved in tumor growth .
BenchChem Study (2024)Reported on the synthesis and characterization of this compound and its interaction with biological targets.
PMC Article (2021)Discussed the role of trifluoromethyl groups in enhancing the biological activity of small molecules and their application in drug design .

Q & A

Q. What are the optimal synthetic routes for N-((5-(ethylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The compound can be synthesized via multi-step protocols involving amide coupling and heterocycle formation. A typical route (derived from analogous structures) involves:

Amide bond formation : Reacting 3-(trifluoromethyl)benzoic acid with (5-(ethylthio)-1,3,4-oxadiazol-2-yl)methanamine using coupling agents like oxalyl chloride or EDCI in solvents such as DCM or DMF .

Oxadiazole ring synthesis : Cyclization of thiosemicarbazides with carboxylic acids under microwave or thermal conditions .
Critical factors :

  • Temperature control : Excess heat may degrade the oxadiazole ring.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but require rigorous drying to avoid hydrolysis.
  • Purification : Column chromatography or recrystallization (using methanol/water) is essential for ≥95% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR for characteristic signals:
    • Trifluoromethyl group: δ\delta ~120–125 ppm (quartet in 19F^{19}F-NMR).
    • Oxadiazole protons: δ\delta 8.2–8.5 ppm (aromatic coupling) .
  • HPLC : Retention time consistency (e.g., 13.05 min for analogs) and purity ≥95% .
  • Mass spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 366.1 for fluorinated analogs) .

Advanced Research Questions

Q. How do substituent variations (e.g., ethylthio vs. methylthio) on the oxadiazole ring influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies are critical:

Synthetic diversification : Replace the ethylthio group with methylthio, phenylthio, or halogenated analogs via nucleophilic substitution .

Bioassays : Compare inhibitory potency (e.g., IC50_{50}) against target enzymes (e.g., carbonic anhydrase II) using fluorometric assays .

Computational modeling : Perform molecular docking (e.g., UCSF Chimera ) to assess binding affinity changes. For example, ethylthio groups may enhance hydrophobic interactions in enzyme active sites .

Q. What experimental strategies resolve contradictory data in biological activity reports (e.g., variable IC50_{50}50​ values across studies)?

Methodological Answer: Address discrepancies through:

Standardized assay conditions :

  • Uniform buffer pH (e.g., 7.4 for physiological relevance).
  • Control for solvent effects (e.g., DMSO ≤1% v/v).

Orthogonal validation :

  • Use surface plasmon resonance (SPR) to confirm binding kinetics.
  • Cross-validate with cell-based assays (e.g., cytotoxicity in HeLa cells).

Batch-to-batch consistency : Ensure compound purity via HPLC and elemental analysis .

Q. How can in silico methods predict the metabolic stability of this compound?

Methodological Answer: Leverage computational tools:

ADMET prediction : Use software like SwissADME to estimate metabolic sites (e.g., oxadiazole ring oxidation).

CYP450 interaction modeling : Identify potential CYP3A4/2D6 substrates via docking simulations .

Metabolite identification : Simulate phase I/II metabolism (e.g., hydrolysis of the ethylthio group) using Schrödinger’s MetaSite .

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